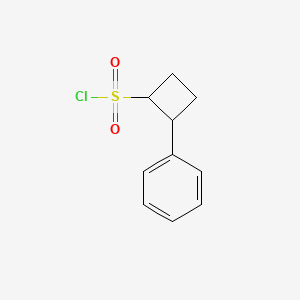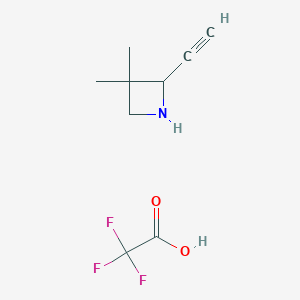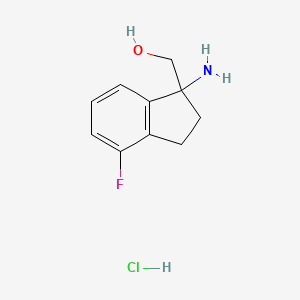
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is a synthetic organic compound that belongs to the class of fluorinated indene derivatives. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxymethyl group attached to the indene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of an indene derivative, followed by the introduction of an amino group through nucleophilic substitution. The hydroxymethyl group is then added via a reduction reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated indene derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)carboxylic acid.
Reduction: Formation of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol.
Substitution: Formation of various amides or secondary amines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards specific proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties, such as stability and reactivity, make it suitable for various applications, including the manufacture of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity by forming strong hydrogen bonds or electrostatic interactions with the target. The amino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-amino-2,3-dihydro-1H-inden-1-yl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1-amino-4-chloro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.
(1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)ethanol hydrochloride: Has an ethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the fluorine atom in (1-amino-4-fluoro-2,3-dihydro-1H-inden-1-yl)methanol hydrochloride imparts unique properties, such as increased stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C10H13ClFNO |
|---|---|
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
(1-amino-4-fluoro-2,3-dihydroinden-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8-7(9)4-5-10(8,12)6-13;/h1-3,13H,4-6,12H2;1H |
InChI-Schlüssel |
MELOXSBCXGZJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1C(=CC=C2)F)(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


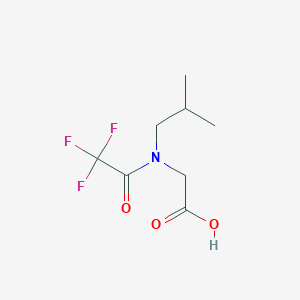

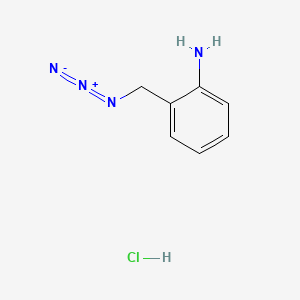
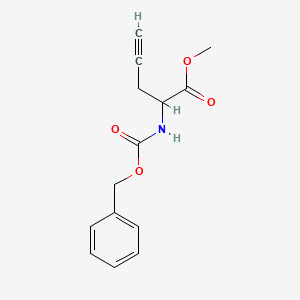
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)


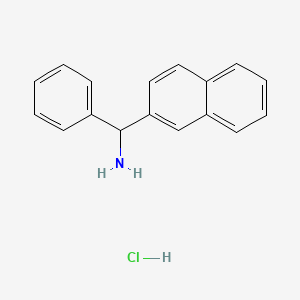
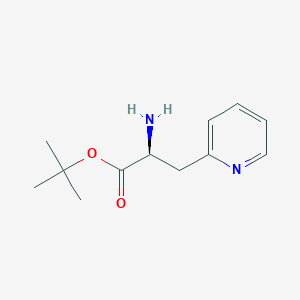
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
